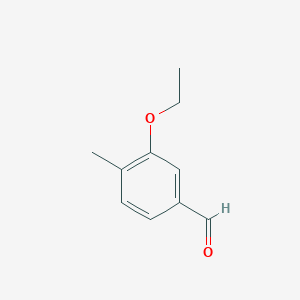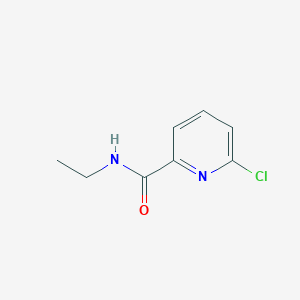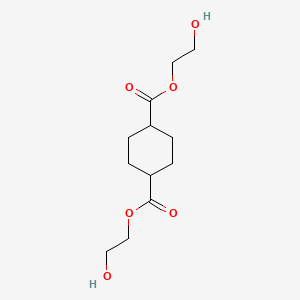
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Übersicht
Beschreibung
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: is an organic compound with the molecular formula C12H20O6. It is a diester derived from cyclohexane-1,4-dicarboxylic acid and 2-hydroxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate typically involves the hydrogenation of bis-hydroxyethyl terephthalate. The process includes the following steps :
Reactants: Bis-hydroxyethyl terephthalate and 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl terephthalate.
Catalyst: Palladium on carbon (Pd/C) catalyst.
Reaction Conditions: The reaction is carried out under a pressure of 1.5 to 7.0 MPa and a temperature range of 80-200°C.
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Esterification: The compound can undergo esterification reactions with various alcohols to form different esters.
Common Reagents and Conditions:
Hydrogen Gas: Used in hydrogenation reactions.
Palladium on Carbon (Pd/C) Catalyst: Facilitates the hydrogenation process.
Alcohols: Used in esterification reactions.
Major Products:
Cyclohexane-1,4-dicarboxylic acid esters: Formed through esterification reactions.
Hydrogenated derivatives: Resulting from hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Synthesis: Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is used as a monomer in the production of polyesters and polyurethanes.
Catalysis: It serves as a ligand in various catalytic processes.
Biology and Medicine:
Drug Delivery Systems: The compound is explored for its potential in drug delivery due to its biocompatibility and ability to form stable complexes with drugs.
Industry:
Plasticizers: Used as a plasticizer in the production of flexible plastics.
Food Contact Materials: Approved for use in food contact materials by the European Commission.
Wirkmechanismus
The mechanism of action of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate primarily involves its ability to form stable ester bonds. In polymer synthesis, it acts as a diol component, reacting with diisocyanates to form polyurethanes. In drug delivery systems, it forms stable complexes with drugs, enhancing their solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: Used as a plasticizer in polyvinyl chloride (PVC) production.
Diisononyl phthalate: Another plasticizer used in flexible plastics.
Dioctyl terephthalate: Used as a non-phthalate plasticizer.
Uniqueness: Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is unique due to its dual functionality as both a monomer in polymer synthesis and a plasticizer. Its biocompatibility also makes it suitable for applications in drug delivery systems, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFEVIJQHWXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCCO)C(=O)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736149 | |
| Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-00-2 | |
| Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



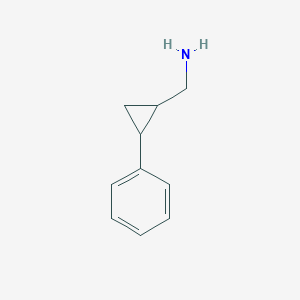
![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3243368.png)
![7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3243369.png)
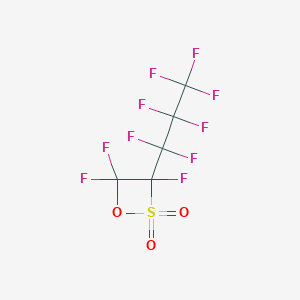
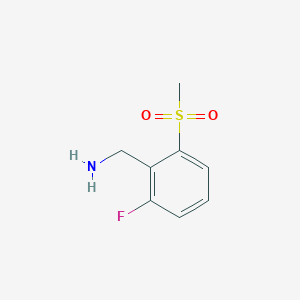
![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine](/img/structure/B3243392.png)
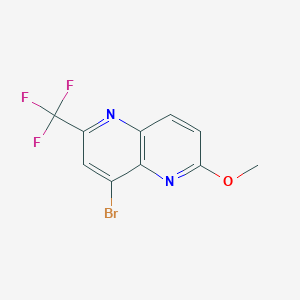
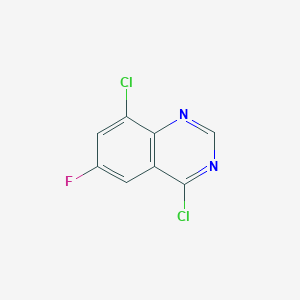
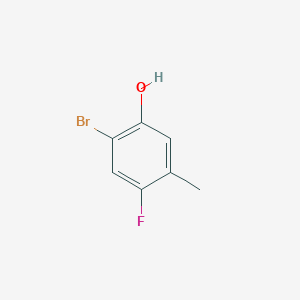
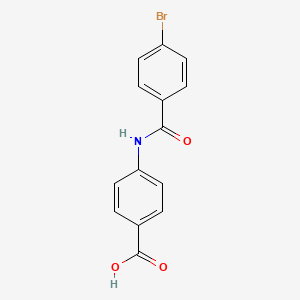
![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)
